2-甲基马尿酸-d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

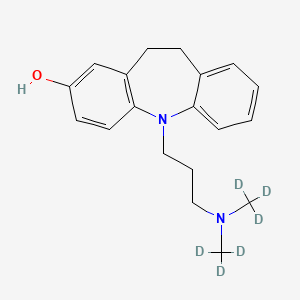

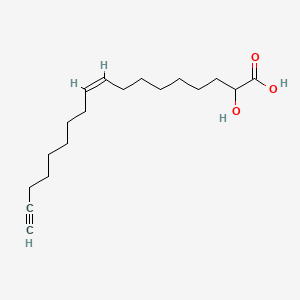

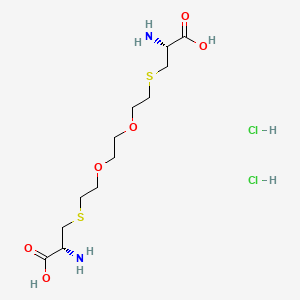

2-Methyl Hippuric Acid-d2 is the main labeled metabolite of o-xylene . It is also known as o-methylhippuric acid . It is a carboxylic acid and organic compound . The molecular weight is 195.21 and the molecular formula is C10H9D2NO3 .

Synthesis Analysis

2-Methyl Hippuric Acid-d2 is a metabolite of o-xylene . It is produced by the hepatic glycine conjugation of benzoic acid (BA) or from the gut bacterial metabolism of phenylalanine .Molecular Structure Analysis

The molecular structure of 2-Methyl Hippuric Acid-d2 involves the methyl and glycine groups being bound to carbon -1 and carbon -2 on the benzene ring, respectively .Chemical Reactions Analysis

As a metabolite of o-xylene, the measurement of 2-Methyl Hippuric Acid-d2 in urine may be correlated to a subject’s level of xylene exposure .Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl Hippuric Acid-d2 is 195.21 and the molecular formula is C10H9D2NO3 .科学研究应用

生物医学研究和临床应用

2-甲基马尿酸-d2 经常在马尿酸衍生物的背景下进行探索,已在生物医学研究和临床应用领域得到广泛研究。值得注意的是,马尿酸已用于测定酶活性(例如血清中血管紧张素转化酶和羧肽酶 N 活性)的测定中,使用液相色谱法进行分离,使用分光光度法进行测量。该方法在常规临床操作中非常有价值,并且已针对增强的活性检测和灵敏度进行了优化(Neels 等人,1982); (Hendriks 等人,1985)。

环境健康和职业安全

马尿酸及其衍生物在环境健康研究中至关重要,尤其是在评估职业性接触工业溶剂(如甲苯和二甲苯)时。这些化合物用作生物标记物,并且已经开发了包括气相色谱和液相色谱在内的各种方法来测定它们。尿液等生物样品中马尿酸和甲基马尿酸的存在表明暴露水平,对于确保工作场所安全至关重要(de Carvalho 等人,1991); (Ebrahimi 等人,2021)。

农业和土壤科学

在农业领域,已经研究了马尿酸对尿斑排放的缓解潜力。马尿酸是一种反刍动物尿液成分,具有成为一氧化二氮缓解工具的潜力,因为可以通过调整动物饮食来调节其在尿液中的浓度。然而,研究表明在实验室研究中观察到的影响可能无法转化为田间条件,这强调了需要进一步研究以探索马尿酸在该领域的潜力(Clough 等人,2009)。

化学和生物化学

在化学领域,对马尿酸衍生物的研究延伸到了解它们的性质和反应。例如,已经研究了活性亚甲基化合物与马尿酸的 C-酰化反应,揭示了反应机理和条件的见解(Hamilakis 等人,1994)。此外,已经测量了马尿酸在各种有机溶剂中的溶解度以计算溶质描述符,有助于更深入地了解其物理化学性质(Sinha 等人,2021)。

作用机制

Target of Action

2-Methyl Hippuric Acid-d2 is a labeled metabolite of o-xylene . It is primarily targeted at the human body’s metabolic system, where it serves as a biomarker for exposure to certain substances .

Mode of Action

The compound interacts with its targets through metabolic processes. It is produced when the body metabolizes o-xylene, a process that involves various enzymes and biochemical reactions .

Biochemical Pathways

The production of 2-Methyl Hippuric Acid-d2 involves the gut bacterial metabolism of phenylalanine . This process leads to the creation of benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid . The presence of 2-Methyl Hippuric Acid-d2 in the body can indicate the activity of these metabolic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl Hippuric Acid-d2 are closely tied to its role as a metabolite. After its formation, the compound is distributed throughout the body and can be detected in urine samples . This suggests that it is readily absorbed and distributed, metabolized to perform its function, and then excreted from the body .

Result of Action

The presence of 2-Methyl Hippuric Acid-d2 in the body serves as a biomarker for exposure to certain substances, such as o-xylene . Therefore, the primary result of its action is providing a means for monitoring and assessing exposure to these substances .

Action Environment

The action of 2-Methyl Hippuric Acid-d2 is influenced by various environmental factors. For instance, the presence and activity of certain gut bacteria can affect the production of the compound . Additionally, exposure to substances like o-xylene can increase the levels of 2-Methyl Hippuric Acid-d2 in the body .

安全和危害

When handling 2-Methyl Hippuric Acid-d2, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

属性

IUPAC Name |

2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl Hippuric Acid-d2 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol](/img/structure/B564526.png)

![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)